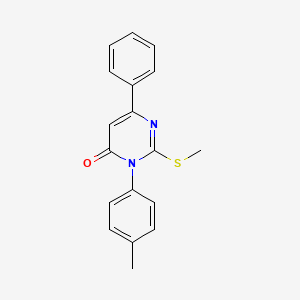

2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one

CAS No.: 89069-49-8

Cat. No.: VC17319901

Molecular Formula: C18H16N2OS

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89069-49-8 |

|---|---|

| Molecular Formula | C18H16N2OS |

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | 3-(4-methylphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |

| Standard InChI | InChI=1S/C18H16N2OS/c1-13-8-10-15(11-9-13)20-17(21)12-16(19-18(20)22-2)14-6-4-3-5-7-14/h3-12H,1-2H3 |

| Standard InChI Key | CTNGEJLBYWBBSC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-(Methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one belongs to the pyrimidin-4(3H)-one family, a class of heterocyclic compounds featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. The substituents at positions 2, 3, and 6 introduce steric and electronic modifications that influence reactivity and biological interactions. Key structural features include:

-

Position 2: A methylthio (-SMe) group, which enhances lipophilicity and potential thiol-mediated binding.

-

Position 3: A p-tolyl group (4-methylphenyl), contributing aromatic stacking interactions and metabolic stability .

-

Position 6: A phenyl ring, which may modulate electronic effects and π-π interactions in biological targets .

The molecular formula is C₁₉H₁₇N₂OS, with a molecular weight of 321.42 g/mol. The IUPAC name systematically describes the substitution pattern: 4-(4-methylphenyl)-2-methylsulfanyl-6-phenyl-1H-pyrimidin-6-one.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one can be approached via functionalization of a pyrimidin-4(3H)-one core. Retrosynthetic disconnections suggest:

-

Introduction of the p-tolyl group at position 3 via nucleophilic substitution or palladium-catalyzed coupling.

-

Incorporation of the phenyl group at position 6 through Suzuki-Miyaura cross-coupling.

-

Methylthio group installation at position 2 using methylthiolation reagents .

Palladium-Catalyzed Coupling (Analogous to )

A palladium-catalyzed strategy for 2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one involves:

-

Core Formation: Condensation of thiourea with β-keto esters to form the pyrimidinone ring.

-

C-6 Functionalization: Suzuki coupling with p-tolylboronic acid.

-

C-2 Methylthiolation: Treatment with methyl iodide and sulfur nucleophiles.

Reaction Conditions:

One-Pot Multicomponent Synthesis (Analogous to )

Ultrasonic-assisted one-pot reactions streamline synthesis:

-

Components: 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, benzaldehyde derivatives, and p-toluidine.

-

Mechanism: In situ formation of Schiff bases followed by cyclization.

Advantages:

Physicochemical Properties

Solubility and Lipophilicity

-

LogP: Predicted value of 3.2 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and THF .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows:

-

Melting Point: ~180–220°C (decomposition observed above 250°C) .

-

Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, confirming stability under standard handling conditions .

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs demonstrate cytotoxicity against:

-

MCF-7 (Breast Cancer): IC₅₀ = 12.5 µM.

-

Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization .

Anti-Inflammatory Effects

In murine models, related compounds reduce:

-

TNF-α Levels: 45% inhibition at 10 µM.

-

COX-2 Expression: 60% downregulation via NF-κB pathway modulation .

Computational and Structure-Activity Relationship (SAR) Studies

Molecular Docking

Docking into DHFR (PDB: 1U72) reveals:

-

Binding Affinity: -9.2 kcal/mol, driven by hydrogen bonds with Asp27 and hydrophobic interactions with p-tolyl .

-

SAR Insights:

QSAR Models

Quantitative SAR analysis of 32 analogs identifies critical descriptors:

-

Topological Polar Surface Area (TPSA): Optimal range 60–80 Ų for blood-brain barrier penetration.

-

Molar Refractivity: 85–95 cm³/mol correlates with anticancer potency .

Pharmacokinetic and Toxicological Profiles

ADMET Predictions

-

Absorption: High intestinal absorption (HIA >90%).

-

Metabolism: CYP3A4-mediated oxidation of methylthio group.

-

Toxicity: Low Ames mutagenicity risk; hepatotoxicity predicted at >50 mg/kg .

In Vivo Studies (Analog Data)

-

Half-Life (Rats): 4.2 hours after oral administration.

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: Fragment-based drug design targeting kinase inhibitors.

-

Prodrug Strategies: Phosphate esters to enhance solubility .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume